REACTION_SMILES
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[Al+3:21].[CH3:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].[CH:11]1([CH2:16][C:17](=[O:18])[Cl:19])[CH2:12][CH2:13][CH2:14][CH2:15]1.[Cl-:20].[Cl-:22].[Cl-:23].[Cl:1][c:2]1[c:3]([O:9][CH3:10])[cH:4][cH:5][cH:6][c:7]1[Cl:8].[Cl:25][CH2:26][Cl:27].[ClH:24].[OH2:34]>>[Cl:1][c:2]1[c:3]([O:9][CH3:10])[cH:4][cH:5][c:6]([C:17]([CH2:16][CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15]2)=[O:18])[c:7]1[Cl:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CC1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
COc1cccc(Cl)c1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(=O)CC2CCCC2)c(Cl)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |